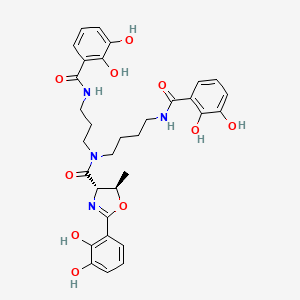

Agrobactin

Description

This compound has been reported in Agrobacterium tumefaciens with data available.

iron transport compound (siderophore) from Agrobacterium tumefaciens; structure

Properties

IUPAC Name |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPMKVHHFNGYEN-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70393-50-9 | |

| Record name | Agrobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Agrobactin: A Technical Guide to its Discovery, Isolation, and Characterization from Agrobacterium tumefaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of agrobactin, a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. This compound plays a crucial role in the iron nutrition of A. tumefaciens, a bacterium widely known for its ability to cause crown gall disease in plants. This document details the seminal discovery of this compound, provides comprehensive experimental protocols for its isolation and characterization, and presents quantitative data on its production. Furthermore, it elucidates the genetic and regulatory pathways governing this compound biosynthesis and uptake. This guide is intended to be a valuable resource for researchers in microbiology, natural product chemistry, and drug development interested in siderophore biology and its potential applications.

Discovery and Significance

This compound was first isolated and characterized from low-iron cultures of Agrobacterium tumefaciens B6 by S. A. Ong, T. Peterson, and J. B. Neilands in 1979.[1] Their work established this compound as a crucial molecule for this bacterium's ability to thrive in iron-limited environments.[1] Chemically, this compound is a unique threonyl peptide of spermidine, acylated with three residues of 2,3-dihydroxybenzoic acid.[1] One of these residues participates in an oxazoline ring with the β-hydroxyl group of the threonine moiety.[1] This distinct structure confers upon this compound a high affinity for ferric iron (Fe³⁺), enabling A. tumefaciens to solubilize and acquire this essential nutrient. The production of this compound is tightly regulated by iron availability; its synthesis is induced under iron-deficient conditions and repressed when iron is plentiful.[1][2]

The study of this compound and other siderophores is of significant interest for several reasons:

-

Virulence: In many pathogenic bacteria, siderophore production is linked to virulence. By sequestering iron from the host, siderophores enable pathogens to multiply and cause disease.

-

Biocontrol: Siderophore-producing microbes can be used as biocontrol agents to suppress the growth of plant pathogens by competing for iron.

-

Drug Delivery: The "Trojan horse" strategy involves linking antibiotics to siderophores. Bacteria actively take up the siderophore-antibiotic conjugate, leading to targeted drug delivery.

-

Bioremediation: Siderophores can be used to chelate and remove heavy metals from contaminated environments.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from Agrobacterium tumefaciens.

Culturing Agrobacterium tumefaciens for this compound Production

Objective: To cultivate A. tumefaciens under iron-limiting conditions to induce the production of this compound.

Materials:

-

Agrobacterium tumefaciens strain (e.g., ATCC 33970/B6)

-

Low-iron defined medium (e.g., M9 minimal salts medium)

-

Glucose (or other suitable carbon source)

-

Sterile, iron-free glassware (acid-washed)

-

Shaking incubator

Protocol:

-

Prepare M9 minimal salts medium without the addition of iron salts. To minimize iron contamination, use high-purity reagents and treat all glassware by soaking in 6 M HCl overnight, followed by extensive rinsing with deionized water.

-

Inoculate a starter culture of A. tumefaciens in a complete medium (e.g., LB broth) and grow overnight at 28°C with shaking.

-

Harvest the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with the iron-free M9 medium to remove any residual iron and components of the rich medium.

-

Resuspend the washed cells in the low-iron M9 medium supplemented with a carbon source like glucose to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Incubate the culture at 28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours. Growth will be slower than in iron-replete media.

Detection of Siderophore Production (CAS Assay)

Objective: To qualitatively and semi-quantitatively detect the presence of siderophores in the culture supernatant using the universal chrome azurol S (CAS) assay.

Materials:

-

Culture supernatant from the iron-deficient culture

-

CAS assay solution

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This solution contains the dye chrome azurol S, iron(III) chloride, and a detergent such as hexadecyltrimethylammonium bromide (HDTMA). The complex of CAS, iron, and HDTMA is blue.

-

Centrifuge the A. tumefaciens culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

-

Collect the cell-free supernatant.

-

In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).

-

Incubate at room temperature for 20-30 minutes.

-

A color change from blue to orange/yellow indicates the presence of siderophores, which have chelated the iron from the CAS dye complex. The intensity of the color change can be quantified by measuring the absorbance at 630 nm. A decrease in absorbance is proportional to the amount of siderophore produced.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Materials:

-

Cell-free culture supernatant

-

Amberlite XAD-4 resin

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Various organic solvents for chromatography (e.g., chloroform, methanol, acetic acid)

Protocol:

-

Adsorption to XAD-4 Resin:

-

Acidify the cell-free supernatant to approximately pH 2 with concentrated HCl.

-

Pass the acidified supernatant through a column packed with Amberlite XAD-4 resin. The this compound will adsorb to the resin.

-

Wash the column with acidified water (pH 2) to remove salts and other hydrophilic impurities.

-

-

Elution and Extraction:

-

Elute the this compound from the resin with methanol.

-

Concentrate the methanolic eluate using a rotary evaporator.

-

Extract the concentrated eluate with ethyl acetate. The this compound will partition into the organic phase.

-

-

Silica Gel Chromatography:

-

Concentrate the ethyl acetate extract to dryness.

-

Dissolve the residue in a small volume of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a solvent gradient, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

TLC Analysis:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid).

-

Visualize the spots under UV light or by spraying with a ferric chloride solution (siderophores will appear as dark spots on a light background).

-

-

Final Purification:

-

Pool the fractions containing pure this compound (as determined by TLC).

-

Concentrate the pooled fractions to obtain the purified this compound. Further purification may be achieved by recrystallization or high-performance liquid chromatography (HPLC).

-

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Protocol:

-

Dissolve a small amount of purified this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Record the UV-Visible absorption spectrum. Catechol-type siderophores like this compound typically exhibit a characteristic absorption maximum around 310-320 nm.

-

To observe the iron-binding properties, add a solution of FeCl₃ to the this compound solution. A shift in the absorption maximum to a longer wavelength (e.g., around 450-500 nm) is indicative of the formation of the ferric-agrobactin complex.

-

To 1 mL of the sample solution, add 1 mL of 0.5 M HCl.

-

Add 1 mL of nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL of water).

-

Add 1 mL of 1 M NaOH. A yellow color will develop, which turns to a pinkish-red in the presence of catechols.

-

Measure the absorbance at 515 nm. The concentration can be determined by comparison to a standard curve prepared with 2,3-dihydroxybenzoic acid.

For definitive structural elucidation, high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be performed on the purified compound.

Quantitative Data

The production of this compound is highly dependent on the specific strain of A. tumefaciens and the culture conditions, particularly the iron concentration.

| Parameter | Condition | Reported Value | Reference |

| Optimal Growth Temperature | Standard Culture | 28°C | [8] |

| Inducing Condition | Iron-deficient M9 minimal medium | - | [1] |

| Repressing Iron Concentration | Supplemented in culture medium | > 1 µM Fe³⁺ | [9] |

| This compound Yield | Low-iron culture supernatant | ~10-20 mg/L | [1] |

| Absorption Maximum (this compound) | pH 7.0 | ~316 nm | [1] |

| Absorption Maximum (Ferric this compound) | pH 7.0 | ~495 nm | [1] |

Signaling Pathways and Regulation

The biosynthesis and uptake of this compound in Agrobacterium tumefaciens are tightly regulated to maintain iron homeostasis. The central regulator of iron-responsive genes in many bacteria, including A. tumefaciens, is the Ferric Uptake Regulator (Fur) protein.

// Extracellular reactions Fe3_insoluble -> Ferric_this compound [label="Chelation", color="#34A853"]; Agrobactin_free -> Ferric_this compound [color="#34A853"];

// Transport across membranes Ferric_this compound -> OM_receptor [label="Binding", color="#34A853"]; OM_receptor -> IM_transporter [label="Transport to Periplasm", color="#34A853"]; TonB -> OM_receptor [label="Energy Transduction", style=dashed, color="#5F6368"]; IM_transporter -> Fe2_cytoplasm [label="Transport & Reduction", color="#FBBC05"]; IM_transporter -> Agrobactin_free [label="Recycling?", style=dashed, color="#4285F4"];

// Biosynthesis and Regulation Biosynthesis -> Agrobactin_free [label="Secretion", color="#4285F4"]; Fe2_cytoplasm -> Fur [label="Binding", color="#202124"]; Fur -> Fur_Fe [color="#202124"]; Fur_Fe -> Biosynthesis [label="Repression", arrowhead=tee, color="#EA4335"]; Fur_Fe -> OM_receptor [label="Repression", arrowhead=tee, color="#EA4335"]; Fe2_cytoplasm -> Metabolism [color="#5F6368"]; }

Figure 1: Proposed signaling pathway for this compound biosynthesis, uptake, and regulation in A. tumefaciens.

Pathway Description:

-

Low Iron Conditions: When intracellular iron levels are low, the Fur protein is in its apo-form (without bound iron) and does not bind to DNA. This allows for the transcription of the this compound biosynthesis genes (such as the agb operon) and the genes encoding the transport machinery.[10]

-

Biosynthesis and Secretion: The translated enzymes synthesize this compound, which is then secreted out of the cell.

-

Iron Chelation: In the extracellular environment, this compound binds to ferric iron (Fe³⁺) with high affinity, forming the ferric-agrobactin complex.

-

Uptake: The ferric-agrobactin complex is recognized by a specific outer membrane receptor protein.[11] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[12]

-

Periplasmic Transport and Cytoplasmic Uptake: Once in the periplasm, the ferric-agrobactin complex is bound by a periplasmic binding protein and transported across the inner membrane by an ABC transporter.

-

Iron Release: In the cytoplasm, iron is released from the siderophore, often involving a reduction of Fe³⁺ to Fe²⁺. The iron-free siderophore may then be recycled or degraded.

-

High Iron Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences called "Fur boxes" in the promoter regions of the this compound biosynthesis and transport genes, repressing their transcription.[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound.

Figure 2: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of the siderophore this compound from Agrobacterium tumefaciens. The detailed protocols and compiled quantitative data offer a practical resource for researchers. The elucidation of the regulatory pathways governing this compound metabolism highlights the intricate mechanisms bacteria employ for iron acquisition. A thorough understanding of these processes is not only fundamental to microbial physiology but also opens avenues for the development of novel antimicrobial strategies and biotechnological applications. The methodologies and conceptual frameworks presented herein serve as a foundation for further investigation into the fascinating world of siderophores.

References

- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrete Responses to Limitation for Iron and Manganese in Agrobacterium tumefaciens: Influence on Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arnow Test for Catecholate-Type Siderophores [protocols.io]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and analysis of a siderophore biosynthetic gene cluster from Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of erythrobactin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea - Research - Institut Pasteur [research.pasteur.fr]

- 10. mdpi.com [mdpi.com]

- 11. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. k-state.edu [k-state.edu]

Regulation of Agrobactin Synthesis Under Iron Limitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role as a cofactor in numerous vital enzymatic reactions. However, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron chelators known as siderophores.

Agrobacterium tumefaciens, a phytopathogenic bacterium renowned for its ability to transfer DNA to plant cells, produces the catechol-type siderophore agrobactin to scavenge ferric iron from its environment.[1] The synthesis of this compound is tightly regulated to ensure sufficient iron uptake while preventing iron-induced toxicity. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound synthesis in A. tumefaciens under conditions of iron limitation, with a focus on the key regulatory proteins and their genetic targets.

Core Regulatory Players

The regulation of iron homeostasis in Agrobacterium tumefaciens is primarily controlled by two key transcriptional regulators:

-

RirA (Rhizobial Iron Regulator): A member of the Rrf2 family of transcription factors, RirA acts as a repressor of iron uptake systems.[2] Under iron-replete conditions, RirA binds to specific DNA sequences in the promoter regions of iron-regulated genes, thereby blocking their transcription.[3] Inactivation of the rirA gene leads to the overproduction of siderophores and constitutive expression of genes involved in iron uptake.[2][4]

-

Irr (Iron-Responsive Regulator): In contrast to RirA, Irr is active under low-iron conditions. It functions as an activator of iron acquisition genes, promoting the synthesis of siderophores and other components of the iron uptake machinery.[4]

This dual-regulator system allows A. tumefaciens to fine-tune its iron acquisition machinery in response to fluctuating environmental iron levels.

The this compound Biosynthesis Gene Cluster

The genes responsible for the biosynthesis of this compound in Agrobacterium tumefaciens are organized in a gene cluster, designated as the agb operon.[5][6] While the exact composition can vary between strains, a representative cluster includes the following genes:

-

agbA, agbB, agbC, agbE : These genes encode the core enzymatic machinery required for the synthesis of the this compound molecule from chorismate and other precursors.[5]

Quantitative Analysis of Gene Expression and Siderophore Production

The regulation of this compound synthesis by RirA is evident from the differential expression of iron-related genes and the levels of siderophore production in wild-type and rirA mutant strains under varying iron conditions.

Table 1: Semi-Quantitative and Inferred Quantitative Gene Expression under Iron Limitation

| Gene | Function | Wild-Type (Iron-Depleted vs. Iron-Replete) | rirA Mutant (Iron-Depleted vs. Iron-Replete) | Reference |

| fhuA | Ferric hydroxamate uptake protein | Upregulated | Constitutively High | [5] |

| irp6A | Iron-regulated protein | Upregulated | Constitutively High | [5] |

| fbpA | Ferric-binding protein | Upregulated | Constitutively High | [5] |

| agb operon | This compound biosynthesis | Inferred Upregulation | Inferred Constitutively High | [2][7] |

Table 2: Siderophore Production in Wild-Type vs. rirA Mutant A. tumefaciens

| Strain | Condition | Siderophore Production (Qualitative) | Reference |

| Wild-Type | Iron-Replete | Low/Undetectable | [2][8] |

| Wild-Type | Iron-Depleted | High | [2][8] |

| rirA Mutant | Iron-Replete | High (Constitutive) | [2][8] |

| rirA Mutant | Iron-Depleted | High (Constitutive) | [2][8] |

Signaling Pathways and Regulatory Mechanisms

Under iron-limiting conditions, the repressor RirA is inactive, leading to the derepression of the agb operon and subsequent synthesis of this compound. The activator Irr likely plays a role in enhancing the expression of these genes under low-iron conditions.

Caption: Regulatory pathway of this compound synthesis in response to iron levels.

Experimental Protocols

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

This protocol provides a semi-quantitative method to assess siderophore production.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Bacterial culture supernatants

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Mix the CAS and HDTMA solutions.

-

Slowly add 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl) to the CAS/HDTMA mixture while stirring.

-

Autoclave the resulting blue solution and store in the dark.

-

-

Assay:

-

Grow A. tumefaciens strains in iron-depleted medium.

-

Harvest the culture supernatant by centrifugation.

-

In a 96-well microplate, mix 100 µl of culture supernatant with 100 µl of CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

-

Calculation:

-

Siderophore production is quantified as a percentage of siderophore units relative to a reference (uninoculated medium).

-

% Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

-

Electrophoretic Mobility Shift Assay (EMSA) for RirA-DNA Binding

This protocol is designed to detect the in vitro binding of RirA to the promoter region of the agb operon.

Materials:

-

Purified recombinant RirA protein

-

DNA probe: A 100-200 bp DNA fragment corresponding to the promoter region of the agb operon, end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye). The probe should contain the putative IRO box (TGA-N9-TCA).

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.

-

Polyacrylamide gel (native)

-

TBE buffer

-

Chemiluminescent or fluorescent detection system

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled DNA probe (e.g., 20 fmol), purified RirA protein (titrate from 0 to a concentration sufficient to see a shift), and binding buffer in a final volume of 20 µl.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at 4°C.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA using a chemiluminescent or fluorescent imaging system. A shifted band indicates the formation of a RirA-DNA complex.

-

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Analysis of the RirA Binding Site

This protocol allows for the precise identification of the RirA binding site within the agb promoter.

Materials:

-

Purified recombinant RirA protein

-

DNA probe: A 200-400 bp DNA fragment of the agb promoter region, labeled at one end (e.g., with ³²P).

-

DNase I

-

Binding Buffer (as for EMSA)

-

Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/ml sonicated salmon sperm DNA.

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of purified RirA protein in binding buffer for 20-30 minutes at room temperature.

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1 minute) at room temperature.

-

-

Reaction Termination and DNA Purification:

-

Stop the reaction by adding the Stop Solution.

-

Extract the DNA with phenol:chloroform and precipitate with ethanol.

-

-

Analysis:

-

Resuspend the DNA pellets in loading buffer and run on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.

-

A "footprint," a region of protection from DNase I cleavage, will appear on the autoradiogram where RirA was bound to the DNA.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Antiparallel and Interlinked Control of Cellular Iron Levels by the Irr and RirA Regulators of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Roles of Agrobacterium tumefaciens RirA in Iron Regulation, Oxidative Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

The intricate dance of iron acquisition: A technical guide to the mechanism of Agrobactin in Agrobacterium tumefaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, a crucial element for myriad cellular processes, is often a limiting nutrient in the environment. To overcome this scarcity, many bacteria have evolved sophisticated iron acquisition systems, one of which involves the synthesis and utilization of high-affinity iron chelators known as siderophores. In the plant pathogen Agrobacterium tumefaciens, the catechol-type siderophore agrobactin plays a pivotal role in iron uptake. This in-depth technical guide elucidates the intricate mechanism of action of this compound in iron transport, providing a comprehensive overview of the molecular players, transport pathway, and regulatory networks. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital bacterial process, which holds potential as a target for novel antimicrobial strategies.

Introduction: The Central Role of Iron and Siderophores

Iron is an essential cofactor for numerous enzymes involved in fundamental biological processes, including DNA replication, cellular respiration, and metabolism. Despite its abundance in the Earth's crust, its bioavailability is severely limited at physiological pH due to the formation of insoluble ferric hydroxides. To circumvent this, bacteria have evolved elegant strategies to scavenge iron from their surroundings. One of the most prominent mechanisms is the secretion of siderophores, which are low-molecular-weight organic molecules with an exceptionally high affinity for ferric iron (Fe³⁺).

Agrobacterium tumefaciens, a Gram-negative bacterium renowned for its ability to transfer DNA to plants, produces the catecholate siderophore this compound under iron-deficient conditions[1]. The ferri-agrobactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm, where iron is released for cellular use. Understanding the intricacies of this transport system is not only fundamental to comprehending bacterial physiology but also offers avenues for the development of "Trojan horse" antibiotics that exploit these uptake pathways to deliver antimicrobial agents into the bacterial cell.

The this compound-Mediated Iron Transport Pathway

The transport of ferri-agrobactin across the two membranes of Agrobacterium tumefaciens is a multi-step, energy-dependent process that mirrors the well-characterized siderophore uptake systems in other Gram-negative bacteria like Escherichia coli. The pathway involves a specific outer membrane receptor, a periplasmic binding protein, and an inner membrane ATP-binding cassette (ABC) transporter.

Recognition and Transport Across the Outer Membrane

The first step in ferri-agrobactin uptake is its recognition by a specific outer membrane receptor. While the precise receptor for this compound in A. tumefaciens has not been definitively identified in the available literature, it is expected to be a TonB-dependent transporter, homologous to FhuA or IroN in E. coli, which are responsible for the uptake of other catecholate siderophores. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptor.

Periplasmic Shuttling by FbpA

Once in the periplasm, the ferri-agrobactin complex is bound by a periplasmic binding protein, FbpA (Ferric binding protein A)[2]. FbpA belongs to the family of substrate-binding proteins associated with ABC transporters and functions to shuttle the ferri-siderophore across the periplasmic space to the inner membrane transporter, preventing its diffusion back out of the cell.

Translocation Across the Inner Membrane via an ABC Transporter

The final step of ferri-agrobactin import into the cytoplasm is mediated by an ABC transporter complex, likely composed of the permease FbpB and the ATPase FbpC. The binding of the ferri-agrobactin-FbpA complex to FbpB initiates the transport process, which is powered by the hydrolysis of ATP by FbpC. This provides the energy required to move the siderophore complex against its concentration gradient into the cell. A gene cluster containing agbA, agbB, agbC, and agbE has been identified in A. tumefaciens and is believed to be involved in this ferric iron uptake process[3].

Intracellular Iron Release: The Role of an Esterase

Once inside the cytoplasm, the iron must be released from the highly stable ferri-agrobactin complex. For catecholate siderophores like enterobactin, this is typically achieved through the enzymatic hydrolysis of the siderophore backbone by an esterase. This cleavage reduces the affinity of the ligand for iron, facilitating its release. While the specific esterase responsible for this compound hydrolysis in A. tumefaciens has not been explicitly identified, a gene, estC, encoding an esterase has been found in the A. tumefaciens genome, although its specific role in siderophore metabolism is yet to be confirmed[4]. The released iron is then incorporated into various metabolic pathways or stored.

Regulation of this compound Synthesis and Transport

The synthesis of this compound and the expression of its transport machinery are tightly regulated by the intracellular iron concentration. This regulation is primarily mediated by the ferric uptake regulator (Fur) protein. In many alphaproteobacteria, including Agrobacterium, this function is carried out by a Fur homolog called RirA (Rhizobial iron regulator)[2][5]. Under iron-replete conditions, Fe²⁺ acts as a corepressor, binding to RirA. The RirA-Fe²⁺ complex then binds to specific DNA sequences (termed "iron boxes") in the promoter regions of genes involved in iron acquisition, repressing their transcription. When iron levels are low, Fe²⁺ dissociates from RirA, lifting the repression and allowing for the synthesis of this compound and its transport proteins.

Quantitative Data

Quantitative data on the binding affinities and transport kinetics of the this compound system in Agrobacterium tumefaciens are not extensively available in the current literature. However, data from the well-studied enterobactin system in E. coli can provide a valuable comparative reference.

| Parameter | System | Value | Reference |

| Binding Affinity (Kd) | Ferri-enterobactin to FepA (Outer Membrane Receptor) | ~0.2 nM | FepA binding studies |

| Ferri-enterobactin to FepB (Periplasmic Protein) | ~20-30 nM | FepB binding studies | |

| Transport Kinetics (Km) | Ferri-enterobactin uptake | ~1 µM | Enterobactin uptake assays |

| Transport Kinetics (Vmax) | Ferri-enterobactin uptake | ~100 pmol/min/mg cells | Enterobactin uptake assays |

Note: The above values are for the enterobactin system in E. coli and are provided for comparative purposes. Further research is needed to determine the specific quantitative parameters for the this compound system in A. tumefaciens.

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting siderophore production.

Principle: The CAS dye forms a stable blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is sequestered from the CAS dye, resulting in a color change from blue to orange/yellow.

Protocol:

-

Prepare CAS agar plates:

-

Prepare a basal agar medium (e.g., MM9 minimal medium) and autoclave.

-

Prepare the CAS assay solution separately by mixing CAS dye, hexadecyltrimethylammonium bromide (HDTMA), and a solution of FeCl₃ in 10 mM HCl.

-

Aseptically add the CAS assay solution to the molten and cooled basal agar medium.

-

Pour the plates and allow them to solidify.

-

-

Inoculation: Spot-inoculate the bacterial strain to be tested onto the CAS agar plates.

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28°C for A. tumefaciens) for 24-48 hours.

-

Observation: A positive result for siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth against the blue background of the agar.

Iron Uptake Assay using ⁵⁵Fe-labeled this compound

This method allows for the direct measurement of iron transport into the bacterial cells.

Principle: Bacteria are incubated with radioactively labeled ferri-agrobactin (⁵⁵Fe-agrobactin). The amount of radioactivity incorporated into the cells over time is measured, providing a direct quantification of iron uptake.

Protocol:

-

Preparation of ⁵⁵Fe-agrobactin:

-

Prepare a solution of ap-agrobactin (iron-free).

-

Add a solution of ⁵⁵FeCl₃ in a slight molar excess to the apo-agrobactin solution and incubate to allow for complex formation.

-

-

Bacterial Culture Preparation:

-

Grow A. tumefaciens in an iron-depleted medium to induce the expression of the iron uptake machinery.

-

Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.

-

-

Uptake Assay:

-

Initiate the uptake by adding a known concentration of ⁵⁵Fe-agrobactin to the cell suspension.

-

Incubate the mixture at the optimal growth temperature with shaking.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

-

Wash the filters with a wash buffer (e.g., containing a high concentration of a non-radioactive iron salt to remove non-specifically bound ⁵⁵Fe) to stop the uptake and remove extracellular radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of iron uptake based on the amount of radioactivity incorporated over time and normalize it to the cell number or protein concentration.

-

Quantification of Intracellular Iron

Several methods can be used to determine the total intracellular iron content.

Principle: Bacterial cells are harvested, lysed, and the total iron content is measured using colorimetric assays or more sensitive techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Ferrozine-based Colorimetric Assay Protocol:

-

Cell Preparation:

-

Grow bacterial cultures under desired conditions (e.g., iron-replete vs. iron-depleted).

-

Harvest a known number of cells by centrifugation.

-

Wash the cell pellet multiple times with an iron-free buffer containing a chelator like EDTA to remove extracellularly bound iron.

-

-

Cell Lysis and Iron Release:

-

Resuspend the cell pellet in a releasing agent (e.g., a mixture of a strong acid like HCl and a reducing agent like ascorbic acid) to lyse the cells and reduce Fe³⁺ to Fe²⁺.

-

Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete lysis and iron release.

-

Centrifuge to pellet the cell debris.

-

-

Colorimetric Detection:

-

Transfer the supernatant to a new tube.

-

Add a solution of ferrozine, which forms a stable magenta-colored complex with Fe²⁺.

-

Measure the absorbance at 562 nm using a spectrophotometer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of an iron standard (e.g., ferrous ammonium sulfate).

-

Calculate the intracellular iron concentration in the samples based on the standard curve and normalize it to the cell number or total protein content.

-

Visualizations

Caption: this compound-mediated iron transport pathway in A. tumefaciens.

Caption: Experimental workflow for a ⁵⁵Fe-agrobactin uptake assay.

References

- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Agrobacterium tumefaciens RirA in Iron Regulation, Oxidative Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agrobacterium tumefaciens estC, Encoding an Enzyme Containing Esterase Activity, Is Regulated by EstR, a Regulator in the MarR Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Agrobactin Precursors and Metabolic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobactin, a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens, plays a crucial role in iron acquisition, a process essential for the bacterium's survival and virulence. Understanding the biosynthesis of this complex molecule, from its fundamental precursors to its intricate metabolic intermediates, is paramount for the development of novel antimicrobial strategies targeting this pathogen. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursors, intermediates, and the enzymatic machinery involved. Furthermore, it outlines key experimental protocols for the study of this pathway and presents available quantitative data.

This compound Biosynthesis: Precursors and the Metabolic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that utilizes three primary precursors: 2,3-dihydroxybenzoic acid (DHBA) , spermidine , and L-threonine .[1] The pathway is thought to proceed through a series of metabolic intermediates, culminating in the complex structure of this compound, which features a threonyl peptide of spermidine acylated with three residues of 2,3-dihydroxybenzoic acid.

The proposed biosynthetic pathway, based on studies of similar siderophores and genetic analysis of A. tumefaciens, can be summarized as follows:

-

Activation of 2,3-dihydroxybenzoic acid (DHBA): The biosynthesis is initiated by the activation of DHBA, a common step in the synthesis of catecholate siderophores. This activation is likely ATP-dependent, forming a DHBA-adenylate intermediate.

-

Formation of N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine: Two molecules of activated DHBA are then ligated to the primary amine groups of spermidine. This reaction forms the key metabolic intermediate, N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine.

-

Incorporation of L-Threonine: Subsequently, L-threonine is incorporated into the growing molecule.

-

Addition of the Third DHBA Moiety and Cyclization: The final 2,3-dihydroxybenzoic acid residue is added, and the molecule undergoes a cyclization reaction involving the hydroxyl group of the threonine residue to form the characteristic oxazoline ring of mature this compound.

Key Metabolic Intermediates:

-

2,3-dihydroxybenzoic acid (DHBA): The foundational catechol building block.

-

Spermidine: A polyamine that forms the backbone of the molecule.

-

L-Threonine: An amino acid that is incorporated into the peptide structure.

-

N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine: A crucial intermediate formed by the acylation of spermidine with two DHBA molecules.

The this compound Biosynthesis Gene Cluster

Genetic studies have identified a putative gene cluster in Agrobacterium tumefaciens responsible for this compound biosynthesis. While the specific functions of all the enzymes encoded by this cluster are yet to be fully elucidated, they are believed to catalyze the various steps of the biosynthetic pathway. Further research is needed to functionally characterize each of these enzymes to gain a complete understanding of their roles in this compound synthesis.

Quantitative Data

To date, specific quantitative data for the enzymatic reactions in the this compound biosynthetic pathway, such as enzyme kinetics (K_m, k_cat), reaction yields, and precursor consumption rates, are not extensively available in the public domain. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the pathway and represent key areas for future research.

| Parameter | Description | Importance in Research and Drug Development |

| Enzyme Kinetics (K_m, k_cat) | Michaelis-Menten constants (K_m) and turnover numbers (k_cat) for each enzyme in the pathway. | Essential for understanding enzyme efficiency, substrate affinity, and for the design and screening of specific enzyme inhibitors. |

| Precursor Consumption | The rate at which 2,3-dihydroxybenzoic acid, spermidine, and L-threonine are utilized during biosynthesis. | Provides insights into the metabolic flux through the pathway and can be used to optimize in vitro production systems or to identify rate-limiting steps. |

| Intermediate Accumulation | The concentration of key metabolic intermediates, such as N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine. | Can help to identify bottlenecks in the pathway and is crucial for confirming the proposed biosynthetic route. Accumulation of specific intermediates in mutant strains can elucidate enzyme function. |

| This compound Yield | The final concentration or total amount of this compound produced under specific conditions. | A key metric for evaluating the overall efficiency of the biosynthetic pathway and for assessing the impact of genetic or environmental manipulations. |

Experimental Protocols

The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Purification of this compound from Agrobacterium tumefaciens Culture

This protocol describes the isolation and purification of this compound from bacterial cultures grown under iron-limiting conditions to induce siderophore production.

Materials:

-

Agrobacterium tumefaciens strain

-

Iron-deficient culture medium (e.g., M9 minimal medium with succinate as a carbon source, without added iron)

-

Amberlite XAD-16 resin

-

Methanol

-

Ethyl acetate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Culture Growth: Inoculate a large volume of iron-deficient medium with A. tumefaciens and incubate with shaking at the optimal growth temperature until the stationary phase is reached.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.

-

Extraction with Amberlite XAD-16 Resin:

-

Pass the supernatant through a column packed with Amberlite XAD-16 resin.

-

Wash the column with deionized water to remove salts and other hydrophilic impurities.

-

Elute the bound this compound from the resin using methanol.

-

-

Solvent Extraction (Alternative Method):

-

Acidify the supernatant to approximately pH 2 with HCl.

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Pool the organic phases.

-

-

Concentration: Evaporate the methanol or ethyl acetate eluate to dryness using a rotary evaporator.

-

HPLC Purification:

-

Redissolve the dried extract in a suitable solvent (e.g., methanol).

-

Purify the this compound using a preparative HPLC system equipped with a C18 column. A gradient of acetonitrile in water with a constant concentration of a modifier like trifluoroacetic acid (TFA) is typically used for elution.

-

Collect the fractions corresponding to the this compound peak, which can be monitored by UV absorbance (typically around 310 nm for catecholate siderophores).

-

-

Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR spectroscopy.

Quantitative Analysis of this compound and its Precursors by HPLC

This protocol outlines a method for the quantitative analysis of this compound, 2,3-dihydroxybenzoic acid, and spermidine in culture supernatants or in vitro reaction mixtures.

Materials:

-

HPLC system with a UV or diode array detector (DAD) and/or a mass spectrometer (MS)

-

C18 reversed-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or formic acid

-

Standards of this compound, 2,3-dihydroxybenzoic acid, and spermidine (derivatized if necessary for UV detection)

Procedure:

-

Sample Preparation:

-

For culture supernatants, centrifuge to remove cells and filter through a 0.22 µm filter.

-

For in vitro reaction mixtures, quench the reaction (e.g., by adding acid or a polar organic solvent) and centrifuge to remove any precipitated protein.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% TFA or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the compounds of interest. The exact gradient will need to be optimized based on the specific column and compounds.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection:

-

UV/DAD: Monitor at wavelengths appropriate for the analytes (e.g., ~310 nm for this compound and DHBA). Spermidine does not have a strong chromophore and may require derivatization (e.g., with dansyl chloride) for UV detection.

-

MS: Use electrospray ionization (ESI) in either positive or negative ion mode. Monitor the specific m/z values for each compound.

-

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each analyte.

-

Generate a standard curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the analytes in the samples by interpolating their peak areas on the standard curve.

-

In Vitro Reconstitution of the this compound Biosynthetic Pathway

This protocol provides a framework for the cell-free synthesis of this compound by combining purified enzymes with the necessary precursors and cofactors.

Materials:

-

Purified enzymes of the this compound biosynthetic pathway (e.g., from recombinant expression in E. coli).

-

2,3-dihydroxybenzoic acid

-

Spermidine

-

L-threonine

-

ATP

-

MgCl₂

-

Buffer (e.g., HEPES or Tris-HCl at a suitable pH)

-

Reducing agent (e.g., DTT or TCEP)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the buffer, MgCl₂, ATP, and the three precursors (DHBA, spermidine, and L-threonine) at optimized concentrations.

-

Add the purified enzymes of the this compound biosynthetic pathway. The concentration of each enzyme may need to be titrated to achieve optimal synthesis.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a defined period.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately (e.g., by adding an equal volume of ice-cold methanol or a dilute acid).

-

Analyze the quenched samples by HPLC-MS to monitor the consumption of precursors, the formation of intermediates, and the production of this compound over time.

-

-

Enzyme Function Analysis:

-

By systematically omitting one enzyme at a time from the reaction mixture, the specific role of each enzyme can be investigated by observing which intermediate accumulates or if the final product is not formed.

-

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in this compound biosynthesis and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed biosynthetic pathway of this compound from its precursors.

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the precursors and metabolic intermediates involved in this compound biosynthesis. While the core building blocks and a putative pathway have been identified, significant research is still required to fully characterize the enzymatic machinery and to obtain detailed quantitative data. The experimental protocols outlined herein offer a starting point for researchers to further investigate this important secondary metabolic pathway. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for the development of targeted therapies to combat the pathogenicity of Agrobacterium tumefaciens and other related bacteria.

References

Spectroscopic Properties of Apo-Agrobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of apo-Agrobactin, a catecholate-type siderophore. Due to the limited availability of direct spectroscopic data for apo-Agrobactin, this document utilizes apo-Enterobactin, a structurally and functionally similar tricatecholate siderophore, as a representative model. The guide covers the theoretical basis and practical aspects of key spectroscopic techniques, including UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism (CD) spectroscopy, for the characterization of the iron-free form of Agrobactin. Detailed experimental protocols and structured data tables are provided to facilitate the application of these methods in research and drug development settings.

Introduction

This compound is a tricatecholate siderophore produced by Agrobacterium tumefaciens to facilitate iron acquisition. The iron-free form, apo-Agrobactin, is a crucial precursor to the iron-bound complex and plays a significant role in the initial stages of iron chelation. Understanding the spectroscopic properties of apo-Agrobactin is essential for studying its interaction with iron, its recognition by bacterial receptors, and for the development of novel antimicrobial agents that target siderophore-mediated iron uptake.

This guide focuses on the spectroscopic characterization of the apo-form, providing a foundation for comparative studies with the iron-bound (holo) form and for the development of analytical assays.

Spectroscopic Characterization of Apo-Catecholate Siderophores

The spectroscopic signature of apo-Agrobactin is primarily determined by its constituent chromophores, namely the three 2,3-dihydroxybenzoyl (DHB) moieties attached to a threonyl-spermidine backbone.

UV-Visible Absorption Spectroscopy

The DHB units of apo-catecholate siderophores give rise to a characteristic absorption spectrum in the ultraviolet region.

Table 1: UV-Visible Absorption Properties of Apo-Enterobactin (as an analogue for Apo-Agrobactin)

| Spectroscopic Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~316 - 325 nm | General literature on catecholate siderophores |

| Molar Extinction Coefficient (ε) at λmax | Not consistently reported for the apo-form. |

Fluorescence Spectroscopy

The intrinsic fluorescence of apo-catecholate siderophores is generally weak. The catechol moiety itself exhibits some fluorescence, but this is often subject to quenching.

Table 2: Fluorescence Properties of Apo-Catecholate Moieties

| Spectroscopic Parameter | Approximate Value | Reference |

| Excitation Maximum (λex) | ~285 nm | General literature on catechol fluorescence. |

| Emission Maximum (λem) | ~335 nm | General literature on catechol fluorescence. |

| Quantum Yield (ΦF) | Low (not typically reported) |

Circular Dichroism (CD) Spectroscopy

The chirality of the amino acid and spermidine backbone of apo-Agrobactin should give rise to a circular dichroism signal. However, this signal is expected to be significantly weaker than that of the ferric-agrobactin complex, where the chiral arrangement of the catecholate ligands around the iron center dominates the CD spectrum.

Table 3: Expected Circular Dichroism Properties of Apo-Agrobactin

| Spectral Region | Expected Signal Characteristics |

| Far-UV (190-250 nm) | Dominated by the peptide backbone, indicating secondary structure. |

| Near-UV (250-350 nm) | Weaker signals from the chiral environment of the DHB chromophores. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of apo-siderophores in aqueous solutions.

Protocol for UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the apo-siderophore in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the concentration of the stock solution if possible.

-

Prepare a series of dilutions of the stock solution in the same buffer to determine the linear range of absorbance.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the buffer alone.

-

Measure the absorbance spectrum of the apo-siderophore solution from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Protocol for Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the apo-siderophore in a fluorescence-free buffer (e.g., phosphate buffer). The concentration should be low enough to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Use a quartz fluorescence cuvette.

-

Record an excitation spectrum by setting the emission wavelength to the expected maximum (~335 nm) and scanning the excitation wavelengths.

-

Record an emission spectrum by setting the excitation wavelength to the determined maximum (~285 nm) and scanning the emission wavelengths.

-

Record a blank spectrum of the buffer alone and subtract it from the sample spectra.

-

Protocol for Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Prepare a solution of the apo-siderophore in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high chloride concentrations.

-

The concentration will depend on the path length of the cuvette and the expected signal intensity.

-

-

Instrumentation and Measurement:

-

Use a circular dichroism spectropolarimeter.

-

Use a quartz CD cuvette with a defined path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

-

Record a baseline spectrum with the buffer alone.

-

Measure the CD spectrum of the apo-siderophore solution. For far-UV, scan from ~190 to 250 nm. For near-UV, scan from ~250 to 350 nm.

-

Data is typically expressed in millidegrees (mdeg) and can be converted to mean residue ellipticity if the concentration and molecular weight are known.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for spectroscopic analysis.

Caption: Siderophore states and interactions.

Conclusion

The spectroscopic characterization of apo-Agrobactin, and by analogy other apo-catecholate siderophores, provides invaluable information for understanding their biological function and for the development of novel therapeutic strategies. While direct data for apo-Agrobactin is sparse, the use of apo-Enterobactin as a model, combined with the experimental protocols outlined in this guide, offers a robust framework for researchers in the field. Further studies are warranted to delineate the specific spectroscopic properties of apo-Agrobactin and to expand our understanding of its role in iron metabolism.

Methodological & Application

Application Notes and Protocols for Agrobactin Purification from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobactin is a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its potent iron-binding properties, this compound and its derivatives are of significant interest in drug development, particularly for the design of "Trojan horse" antibiotics that exploit bacterial iron uptake systems to deliver antimicrobial agents into the cell. Furthermore, understanding the role of this compound in the virulence of A. tumefaciens is crucial for developing novel anti-infective strategies.

These application notes provide a detailed protocol for the purification of this compound from Agrobacterium tumefaciens culture. The protocol is designed to be a comprehensive guide for researchers, from bacterial cultivation to the final purification steps.

Data Presentation

The following tables summarize the expected yields and purity of this compound at various stages of the purification process. Please note that these values are estimates and can vary depending on the specific strain of A. tumefaciens, culture conditions, and the efficiency of each purification step.

Table 1: this compound Purification Yield

| Purification Step | Starting Volume (L) | Total this compound (mg) (Estimated) | Recovery (%) |

| Culture Supernatant | 1 | 10 - 50 | 100 |

| Ethyl Acetate Extract | 0.2 | 8 - 40 | 80 |

| Amberlite XAD-2 Eluate | 0.05 | 6 - 30 | 60 |

| Sephadex LH-20 Pool | 0.01 | 4 - 20 | 40 |

Table 2: this compound Purity Assessment

| Purification Step | Purity (%) (Estimated by HPLC) |

| Culture Supernatant | < 1 |

| Ethyl Acetate Extract | 5 - 15 |

| Amberlite XAD-2 Eluate | 40 - 60 |

| Sephadex LH-20 Pool | > 95 |

Experimental Protocols

Production of this compound in Agrobacterium tumefaciens

This protocol describes the cultivation of A. tumefaciens under iron-limiting conditions to induce the production of this compound.

Materials:

-

Agrobacterium tumefaciens strain (e.g., ATCC 33970)

-

Low-iron defined medium (e.g., M9 minimal medium without added FeSO₄)

-

Sterile culture flasks

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare a starter culture: Inoculate a single colony of A. tumefaciens into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 28°C with shaking (200 rpm).

-

Inoculate production culture: Inoculate 1 L of low-iron defined medium with the overnight starter culture to an initial OD₆₀₀ of 0.05.

-

Incubation: Incubate the culture at 28°C with vigorous shaking (200 rpm) for 48-72 hours. Monitor bacterial growth by measuring the OD₆₀₀.

-

Harvest supernatant: Once the culture reaches the stationary phase, centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Collect supernatant: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.

Extraction of this compound using Ethyl Acetate

This protocol describes the liquid-liquid extraction of this compound from the culture supernatant.

Materials:

-

Culture supernatant containing this compound

-

Ethyl acetate

-

Concentrated HCl

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acidify the supernatant: Adjust the pH of the culture supernatant to 2.0 with concentrated HCl. This step protonates the catechol groups of this compound, making it more soluble in organic solvents.

-

Perform extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes. Allow the phases to separate.

-

Collect the organic phase: Collect the upper ethyl acetate phase, which now contains the this compound.

-

Repeat extraction: Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate two more times to maximize the recovery of this compound.

-

Combine and concentrate: Pool the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C.

Purification by Amberlite XAD-2 Chromatography

This protocol describes the use of Amberlite XAD-2 resin for the initial purification of the this compound extract.

Materials:

-

Concentrated this compound extract

-

Amberlite XAD-2 resin

-

Chromatography column

-

Methanol

-

Deionized water

-

Fraction collector

Procedure:

-

Prepare the resin: Swell the Amberlite XAD-2 resin in methanol and then wash it thoroughly with deionized water to remove any impurities.

-

Pack the column: Pack a chromatography column with the prepared resin.

-

Equilibrate the column: Equilibrate the column by washing it with 2-3 column volumes of deionized water.

-

Load the sample: Dissolve the dried ethyl acetate extract in a minimal volume of deionized water and load it onto the column.

-

Wash the column: Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.

-

Elute this compound: Elute the bound this compound from the resin using a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

-

Collect fractions: Collect fractions and monitor the presence of this compound using a spectrophotometer at a wavelength of ~315 nm (the absorbance maximum for catechol-type siderophores).

-

Pool and concentrate: Pool the fractions containing this compound and concentrate them using a rotary evaporator.

Final Purification by Sephadex LH-20 Chromatography

This protocol describes the final purification step for obtaining highly pure this compound. Sephadex LH-20 is a size-exclusion chromatography resin that is also effective for the separation of natural products in organic solvents.[1][2][3][4]

Materials:

-

Partially purified this compound from the Amberlite XAD-2 step

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (HPLC grade)

-

Fraction collector

Procedure:

-

Prepare the resin: Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

-

Pack the column: Pack a chromatography column with the swollen resin.

-

Equilibrate the column: Equilibrate the column by washing it with 2-3 column volumes of methanol.

-

Load the sample: Dissolve the concentrated sample from the previous step in a minimal volume of methanol and load it onto the column.

-

Elute this compound: Elute the column with methanol at a low flow rate.

-

Collect fractions: Collect small fractions and monitor the elution of this compound at ~315 nm.

-

Pool and assess purity: Pool the fractions containing the pure this compound. Assess the purity by High-Performance Liquid Chromatography (HPLC).

-

Concentrate and store: Concentrate the final pure this compound solution to dryness and store it at -20°C.

Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of the final this compound preparation.

Materials:

-

Purified this compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare mobile phases:

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Set up the HPLC method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow rate: 1 mL/min

-

Detection wavelength: 315 nm

-

Injection volume: 20 µL

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

-

-

Analyze the sample: Dissolve a small amount of the purified this compound in the initial mobile phase composition and inject it into the HPLC system.

-

Evaluate purity: A single, sharp peak should be observed for pure this compound. Calculate the purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Mandatory Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Proposed ferric-agrobactin uptake and regulation pathway.

References

Application Note: Quantification of Agrobactin Production in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobactin is a catecholate-type siderophore produced by Agrobacterium tumefaciens, a bacterium well-known for its role in crown gall disease in plants.[1][2] Siderophores are low molecular weight, high-affinity iron-chelating compounds secreted by microorganisms in response to iron limitation. By sequestering ferric iron (Fe³⁺) from the environment, siderophores play a crucial role in microbial iron acquisition. The study of this compound production is pivotal for understanding the physiology and virulence of A. tumefaciens and offers a potential target for the development of novel antimicrobial agents that interfere with iron uptake. This application note provides detailed protocols for the in vitro quantification of this compound production using colorimetric, HPLC-UV, and LC-MS/MS methods.

This compound Biosynthesis and Regulation

This compound biosynthesis is a complex process that is tightly regulated by the intracellular iron concentration.[1] Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to Fe²⁺ and represses the transcription of genes involved in siderophore biosynthesis and transport. When iron is scarce, the Fur-Fe²⁺ complex dissociates, leading to the expression of the necessary biosynthetic genes.

The biosynthesis of this compound begins with the synthesis of the catechol precursor 2,3-dihydroxybenzoic acid (DHBA) from the shikimate pathway intermediate, chorismate. DHBA is then activated and subsequently ligated to a scaffold molecule, which for this compound is a threonyl peptide of spermidine.[1]

Caption: this compound Biosynthesis Pathway.

Data Presentation: Quantitative Analysis of this compound Production

The following tables provide representative data on this compound production by A. tumefaciens under different in vitro conditions. This data is illustrative and may vary depending on the specific strain and culture conditions.

Table 1: Effect of Iron Concentration on this compound Production

| Fe³⁺ Concentration (µM) | This compound Concentration (µg/mL) |

| 0 (Iron-deficient) | 15.2 ± 1.8 |

| 1 | 12.5 ± 1.5 |

| 5 | 7.8 ± 0.9 |

| 10 | 3.1 ± 0.4 |

| 20 | < 0.5 (Below Limit of Detection) |

| 50 | Not Detected |

Table 2: Time Course of this compound Production in Iron-Deficient Medium

| Time (hours) | Optical Density (OD₆₀₀) | This compound Concentration (µg/mL) |

| 0 | 0.05 | Not Detected |

| 8 | 0.4 | 2.1 ± 0.3 |

| 16 | 1.2 | 8.9 ± 1.1 |

| 24 | 1.8 | 14.8 ± 1.6 |

| 36 | 2.1 | 15.5 ± 1.9 |

| 48 | 2.2 | 15.1 ± 1.7 |

Experimental Protocols

Protocol 1: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for the detection and quantification of siderophores.[3] It relies on the principle that siderophores will remove iron from the iron-dye complex, resulting in a color change from blue to orange, which can be measured spectrophotometrically.

Caption: CAS Assay Experimental Workflow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

-

FeCl₃·6H₂O

-

Sterile, iron-free culture medium

-

Spectrophotometer

Procedure:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Slowly add the CAS solution to the HDTMA solution while stirring vigorously.

-

In another flask, prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Add 10 mL of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture.

-

Prepare a PIPES buffer (30.24 g of PIPES in 800 mL of deionized water, adjust pH to 6.8 with 50% NaOH, and bring the final volume to 1 L).

-

Slowly add the iron-dye solution to the PIPES buffer and bring the final volume to 1 L with deionized water. Autoclave and store in the dark.

-

-

Sample Preparation:

-

Culture A. tumefaciens in an iron-deficient medium to induce this compound production.

-

Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant, which contains the secreted this compound.

-

-

Quantification:

-

In a microplate well or cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

A standard curve should be prepared using a known siderophore (e.g., deferoxamine mesylate) or purified this compound to quantify the concentration in the samples.

-

Protocol 2: Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection provides a more specific method for the quantification of catecholate siderophores like this compound.[3][4]

Caption: HPLC-UV Quantification Workflow.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Purified this compound standard

Procedure:

-

Sample Preparation:

-

Culture A. tumefaciens and harvest the supernatant as described in Protocol 1.

-

Acidify the supernatant to pH 2-3 with formic acid.

-

Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by acidified water. Load the supernatant, wash with acidified water, and elute this compound with methanol.

-

Evaporate the methanol and reconstitute the sample in the initial mobile phase.

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 315 nm (characteristic for catecholates)[5]

-

Injection Volume: 20 µL

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of purified this compound.

-

Integrate the peak area corresponding to this compound in the sample chromatograms and determine the concentration using the standard curve.

-

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and specificity for the quantification of this compound.[6][7][8]

Caption: LC-MS/MS Quantification Workflow.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

UPLC/HPLC system with a C18 column

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Purified this compound standard

Procedure:

-

Sample Preparation:

-

Prepare samples as described in Protocol 2 for HPLC-UV analysis.

-

-

LC-MS/MS Conditions:

-

LC Conditions: Use similar mobile phases and gradient as in the HPLC-UV method, but with a lower flow rate suitable for the LC-MS interface (e.g., 0.3-0.5 mL/min).

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): Determine the m/z of the protonated this compound molecule ([M+H]⁺).

-

Product Ions (Q3): Identify characteristic fragment ions of this compound through collision-induced dissociation (CID).

-

Optimize cone voltage and collision energy for the specific MRM transitions.

-

-

-

Quantification:

-

Create a standard curve using serial dilutions of the purified this compound standard.

-

Analyze the samples using the optimized MRM method.

-

Quantify this compound in the samples by comparing the peak areas of the specific MRM transitions to the standard curve.

-

Concluding Remarks